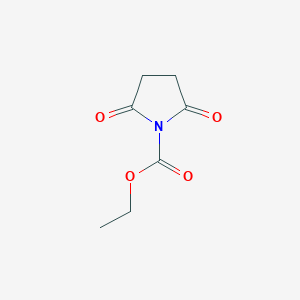
N-ethoxycarbonyl-succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethoxycarbonyl-succinimide is a useful research compound. Its molecular formula is C7H9NO4 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-ethoxycarbonyl-succinimide serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Antiepileptic Drugs
Succinimides, including this compound, are well-known for their role as antiepileptic drugs. Compounds like ethosuximide have demonstrated efficacy in controlling seizures by modulating calcium channels in neurons . The structural features of this compound facilitate the design of new analogues that can enhance potency and reduce side effects.
Antitumor Activity
Recent studies have highlighted the anticancer potential of succinimide derivatives. For instance, pyridinyl- and quinolinyl-substituted succinimides have shown significant inhibition of cancer cell proliferation, particularly in leukemia models . The mechanism often involves interference with DNA synthesis and induction of apoptosis in malignant cells .
Organic Synthesis
This compound is utilized as a reagent in various synthetic pathways, contributing to the formation of complex organic molecules.
Synthesis of Functionalized Succinimides
The compound can be employed in the synthesis of functionalized succinimides through radical cascade cyclization techniques. This method allows for high atom and step economy, making it an attractive strategy for constructing polycyclic compounds . The versatility of this compound enables the introduction of diverse functional groups, enhancing the molecular complexity of the products.
Chiral Synthesis
Chiral succinimides derived from this compound are valuable in asymmetric synthesis. They can serve as intermediates in the production of chiral pharmaceuticals, with applications ranging from analgesics to antifungals . Recent advancements in enantioselective reactions have further expanded their utility in creating specific stereoisomers required for biological activity.
Environmental Applications
The potential for this compound to contribute to sustainable practices has also been explored. For example, its role in upcycling poly(succinates) with amines demonstrates its utility in green chemistry initiatives aimed at reducing plastic waste .
Case Studies and Research Findings
Several case studies illustrate the practical applications and efficacy of this compound:
Eigenschaften
Molekularformel |
C7H9NO4 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
ethyl 2,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h2-4H2,1H3 |
InChI-Schlüssel |
HACODILRQLESNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













